

# Application Notes and Protocols: ACT-1004-1239 in the EAE Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Targeting CXCR7 is a promising therapeutic strategy for inflammatory demyelinating diseases such as multiple sclerosis (MS). [1][3][4] CXCR7 modulates the concentration of its ligands, CXCL11 and CXCL12, which are involved in directional cell migration.[5][6] ACT-1004-1239 has demonstrated a dual mechanism of action in preclinical MS models: immunomodulation by reducing neuroinflammation and promotion of myelin repair.[1][2][7] This document provides detailed protocols for utilizing ACT-1004-1239 in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used animal model for MS.[8][9]

## **Mechanism of Action**

ACT-1004-1239's therapeutic effects stem from its antagonism of the CXCR7 receptor. This receptor is involved in scavenging CXCL12, creating a chemokine gradient that influences immune cell trafficking. By blocking CXCR7, ACT-1004-1239 increases the plasma concentration of CXCL12, which correlates with a reduction in disease severity in EAE models. [1][2][4] The resulting dual action includes:

• Immunomodulatory Effects: The compound significantly reduces the infiltration of various immune cells—including T cells, B cells, neutrophils, and monocytes—into the central







nervous system (CNS).[1][2][10] This dampens the neuroinflammation that drives demyelination.

Promyelinating Effects: ACT-1004-1239 promotes the maturation of oligodendrocyte
precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby enhancing myelin
repair.[1][2] This effect has been observed in both EAE and cuprizone-induced demyelination
models.[1][2][7]





Click to download full resolution via product page

Caption: Mechanism of ACT-1004-1239 action.



## Experimental Protocols MOG<sub>35-55</sub>-Induced EAE in C57BL/6 Mice

This protocol describes the induction of a chronic EAE model, which is highly relevant for studying MS therapies.[8]

#### Materials:

- Female C57BL/6 mice, 9-13 weeks old[8]
- MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Isoflurane for anesthesia

#### Procedure:

- Preparation of Emulsion: Prepare an emulsion of MOG<sub>35-55</sub>/CFA. For example, create a 2 mg/mL solution of MOG<sub>35-55</sub> in sterile PBS and emulsify it with an equal volume of CFA (containing 4 mg/mL M. tuberculosis). Ensure a stable emulsion is formed.
- Immunization (Day 0):
  - Anesthetize mice using isoflurane.
  - Inject 100-200 µg of MOG<sub>35-55</sub> in a total volume of 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
  - Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 μL of PBS.[9]
- Second PTX Injection (Day 2):
  - Administer a second dose of 100-200 ng of PTX i.p. in 100 μL of PBS.[9]



- Monitoring:
  - Monitor mice daily for clinical signs of EAE and body weight starting from day 7 postimmunization.
  - Disease onset typically occurs between 9 and 14 days after immunization.

### Administration of ACT-1004-1239

**ACT-1004-1239** is orally available and has been tested in both prophylactic and therapeutic paradigms.[7]

#### Vehicle Preparation:

- Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose in water).
- Suspend ACT-1004-1239 in the vehicle to the desired concentrations (e.g., for doses of 10, 30, and 100 mg/kg).[1][2]

#### Dosing Regimen:

- Regimen: Administer ACT-1004-1239 or vehicle orally (p.o.) twice daily.[1][2]
- Prophylactic Treatment: Start dosing from the day of immunization (Day 0).
- Therapeutic Treatment: Start dosing at the onset of clinical signs of EAE.[7]

## **Clinical Scoring and Endpoints**

EAE Clinical Scoring: Score the mice daily using a standard 0-5 scale:

- 0: No clinical signs.
- 1: Limp tail.
- 2: Hind limb weakness or wobbly gait.
- 3: Partial hind limb paralysis.



- 4: Complete hind limb paralysis.
- 5: Moribund state or death.

#### **Primary Endpoints:**

- Daily clinical score
- Incidence of disease (%)
- Day of onset
- Change in body weight

#### Secondary Endpoints (Terminal Analysis):

- Flow Cytometry: Harvest brains and spinal cords to analyze CNS-infiltrating immune cells (T cells, B cells, macrophages, etc.).[2]
- Histology: Perfuse mice and collect CNS tissue for histological analysis of demyelination (e.g., Luxol Fast Blue staining) and inflammation (e.g., H&E staining).
- Biomarker Analysis: Collect plasma to measure CXCL12 and neurofilament light chain concentrations as biomarkers for target engagement and neurodegeneration, respectively.[1]
   [2]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ACT-1004-1239, a first-in-class CXCR7 antagonist with both immunomodulatory and promyelinating effects for the treatment of inflammatory demyelinating diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. neurology.org [neurology.org]
- 5. researchgate.net [researchgate.net]
- 6. A Multipurpose First-in-Human Study With the Novel CXCR7 Antagonist ACT-1004-1239
   Using CXCL12 Plasma Concentrations as Target Engagement Biomarker PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. redoxis.se [redoxis.se]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ACT-1004-1239 in the EAE Mouse Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605341#act-1004-1239-protocol-for-eae-mouse-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com